

Identifying and mitigating off-target effects of Tirabrutinib in kinase assays

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Technical Support Center: Tirabrutinib Kinase Assay Profiling

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing kinase assays to identify and mitigate off-target effects of **Tirabrutinib**.

I. Frequently Asked Questions (FAQs)

Q1: What is **Tirabrutinib** and what is its primary target?

Tirabrutinib is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by covalently binding to the cysteine residue (Cys481) in the active site of BTK, thereby blocking its phosphorylation and downstream signaling. This mechanism is crucial for its therapeutic effects in B-cell malignancies.[2]

Q2: What are the known primary off-target kinases for **Tirabrutinib**?

Comprehensive in vitro kinase profiling has identified several key off-target kinases for **Tirabrutinib**. At a concentration of 300 nM, the following kinases showed significant inhibition:

- TEC
- BMX



- HUNK
- RIPK2[3]

Q3: How does the off-target profile of **Tirabrutinib** compare to the first-generation BTK inhibitor, ibrutinib?

Tirabrutinib, along with other second-generation BTK inhibitors, demonstrates a more selective kinase binding profile compared to the first-generation inhibitor, ibrutinib.[3][4] This increased selectivity is expected to result in fewer off-target-related side effects.[1]

Q4: What are the downstream signaling pathways affected by **Tirabrutinib**'s on-target and off-target activities?

Tirabrutinib's inhibition of BTK primarily affects the B-cell receptor (BCR) signaling pathway, leading to the downregulation of key downstream pathways such as NF-κB, AKT, and ERK.[5] [6] The off-target kinases are involved in various other signaling cascades:

- TEC: Also a member of the Tec family of kinases, it participates in T-cell receptor signaling.
- BMX: This kinase is implicated in signaling pathways that activate STAT proteins and is involved in inflammatory responses through the NF-κB and MAPK pathways.[2][5][7]
- HUNK: A member of the SNF1/AMPK family, it has been linked to cell migration, invasion, and metastasis, potentially through the phosphorylation of EGFR.[8][9][10]
- RIPK2: This kinase is a key signaling molecule downstream of NOD1 and NOD2 receptors and is involved in inflammatory responses through the activation of NF-κB and MAPK pathways.[11][12][13]

II. Quantitative Data Summary

The following table summarizes the known inhibitory activity of **Tirabrutinib** against its primary target and key off-target kinases.



Kinase Target	IC50 (nM)	Percent Inhibition @ 300 nM	Notes
втк	6.8[1][14]	97%[3][4]	Primary on-target
TEC	48[1]	92.2%[3][4]	Off-target
вмх	Not Reported	89%[3][4]	Off-target
HUNK	Not Reported	89%[3][4]	Off-target
RIPK2	Not Reported	67%[3][4]	Off-target

III. Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vitro and cellular kinase assays for **Tirabrutinib**.

Biochemical Kinase Assays



Issue	Possible Cause(s)	Recommended Solution(s)
High background signal	Non-specific binding of antibody or tracer. 2. Autophosphorylation of the kinase.[15] 3. Contaminated reagents.	1. Optimize antibody/tracer concentration; include a non-specific binding control. 2. Reduce kinase concentration; perform assays in the initial velocity phase. 3. Use fresh, high-quality reagents.
Low signal or no inhibition observed	1. Inactive enzyme. 2. Suboptimal ATP concentration. 3. Incorrect buffer composition or pH.	1. Verify enzyme activity with a known potent inhibitor. 2. Determine the Km for ATP and use a concentration at or near the Km. 3. Ensure buffer components and pH are optimal for the specific kinase.
High variability between replicates	 Pipetting errors. 2. Inconsistent incubation times. Plate reader issues. 	1. Use calibrated pipettes and ensure proper mixing. 2. Use a multichannel pipette or automated liquid handler for simultaneous additions. 3. Check plate reader settings and ensure proper calibration.
Unexpected IC50 values for Tirabrutinib	1. Tirabrutinib is an irreversible inhibitor; IC50 is timedependent.[16][17] 2. High enzyme concentration.	1. Pre-incubate Tirabrutinib with the kinase before initiating the reaction to allow for covalent bond formation. Report kinact/KI values for a more accurate measure of potency.[17] 2. Use a lower enzyme concentration to ensure the assay is in the linear range.

Cellular Kinase Assays (e.g., NanoBRET™)



Issue	Possible Cause(s)	Recommended Solution(s)
Low BRET signal	1. Low expression of the NanoLuc®-kinase fusion protein. 2. Inefficient tracer binding. 3. Cell density is too low.	Optimize transfection conditions to increase fusion protein expression. 2. Titrate the tracer to determine the optimal concentration. 3. Optimize cell seeding density.
High background BRET signal	 Non-specific tracer binding to other cellular components. Autoluminescence of test compounds. 	Include a control with cells not expressing the fusion protein. 2. Test for compound auto-luminescence in the absence of cells.
No or weak displacement of tracer by Tirabrutinib	 Poor cell permeability of Tirabrutinib. 2. Tirabrutinib is rapidly effluxed from the cells. Intracellular ATP competition. 	1. Verify cell permeability using a different assay. 2. Use efflux pump inhibitors if known to be an issue for the cell line. 3. Be aware that intracellular ATP levels can affect the apparent affinity of ATP-competitive inhibitors.
Inconsistent results between experiments	Variation in cell passage number or health. 2. Inconsistent transfection efficiency.	Use cells within a defined passage number range and ensure they are healthy. 2. Monitor transfection efficiency between experiments.

IV. Experimental Protocols

A. Biochemical Off-Target Profiling using TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of **Tirabrutinib** against a panel of off-target kinases.

Materials:



- Recombinant kinases (TEC, BMX, HUNK, RIPK2)
- Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)
- Fluorescently labeled kinase tracer
- Tirabrutinib
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- 384-well low-volume plates
- TR-FRET plate reader

Procedure:

- Prepare a serial dilution of **Tirabrutinib** in DMSO.
- In a 384-well plate, add 5 μL of the Tirabrutinib dilution.
- Prepare a kinase/antibody mixture in assay buffer and add 5 μL to each well.
- Add 5 μL of the kinase tracer to each well.
- Incubate the plate at room temperature for 1 hour, protected from light.
- Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (Europium) and acceptor (tracer) wavelengths.
- Calculate the TR-FRET ratio and plot against the **Tirabrutinib** concentration to determine the IC50 value.

B. Cellular Target Engagement using NanoBRET™ Assay

This protocol outlines a NanoBRET™ Target Engagement Intracellular Kinase Assay to confirm the interaction of **Tirabrutinib** with off-target kinases in living cells.



Materials:

- HEK293 cells
- Plasmid DNA for NanoLuc®-kinase fusion proteins (for TEC, BMX, HUNK, RIPK2)
- Transfection reagent (e.g., FuGENE® HD)
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Kinase Tracer and Nano-Glo® Substrate
- Tirabrutinib
- · White, non-binding surface 96-well plates
- · Luminometer with BRET capabilities

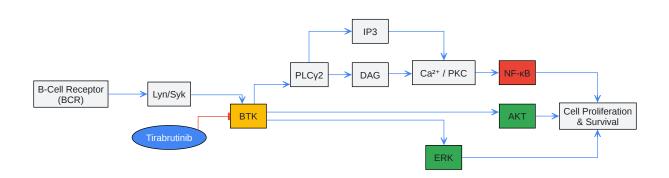
Procedure:

- Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid DNA and culture for 18-24 hours.
- Prepare a serial dilution of **Tirabrutinib** in DMSO.
- Harvest the transfected cells and resuspend in Opti-MEM® at a concentration of 2x10^5 cells/mL.
- In a 96-well plate, add the Tirabrutinib dilutions.
- Add the cell suspension to the wells.
- Add the NanoBRET™ Tracer to all wells at the pre-determined optimal concentration.
- Incubate at 37°C in a 5% CO2 incubator for 2 hours.
- Add the Nano-Glo® Substrate to all wells.



- Read the plate within 20 minutes on a luminometer measuring both donor (NanoLuc®) and acceptor (tracer) signals.
- Calculate the BRET ratio and plot against **Tirabrutinib** concentration to determine the intracellular IC50.

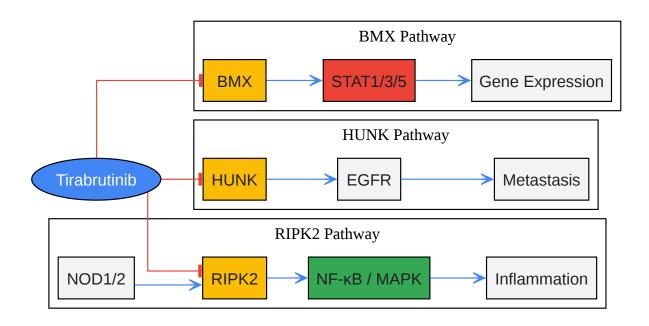
V. Visualizations Signaling Pathways and Experimental Workflows



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Caption: On-target effect of **Tirabrutinib** on the BTK signaling pathway.

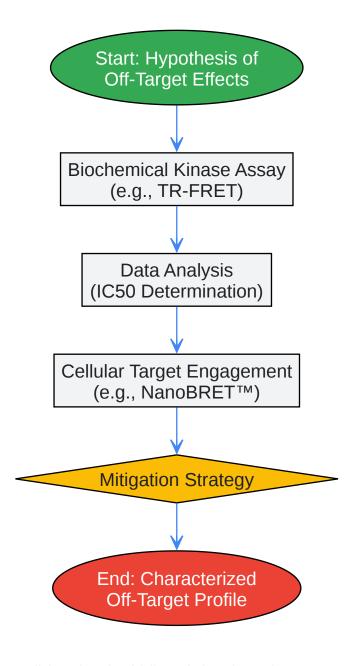




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Caption: Potential off-target effects of **Tirabrutinib** on various signaling pathways.





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Caption: Workflow for identifying and mitigating off-target effects.

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Troubleshooting & Optimization





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